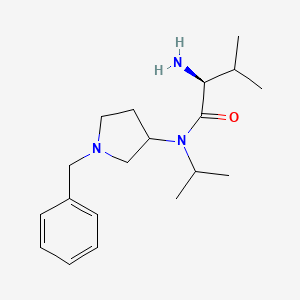

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide is a chiral tertiary amide characterized by a pyrrolidine ring substituted with a benzyl group at position 1 and an isopropyl group at the amide nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)22(15(3)4)17-10-11-21(13-17)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBBCQQKPUMVNM-ZVAWYAOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (S)-2-Amino-3-Methyl-Butyric Acid

The chiral amino acid precursor is synthesized via asymmetric Strecker synthesis or enzymatic resolution :

-

Strecker Method : Propanaldehyde reacts with (S)-1-(4-methoxyphenyl)ethylamine hydrochloride and sodium cyanide to yield (S)-2-amino-3-methyl-butyronitrile, which is hydrolyzed to the carboxylic acid.

-

Enzymatic Resolution : Racemic 2-amino-3-methyl-butyric acid is treated with acylase I to isolate the (S)-enantiomer.

Synthesis of 1-Benzyl-pyrrolidin-3-amine

The pyrrolidine intermediate is prepared via reductive amination :

-

Pyrrolidin-3-one reacts with benzylamine in the presence of NaBH₃CN.

-

The resulting imine is reduced to 1-benzyl-pyrrolidin-3-amine with a 92% yield.

Critical Parameters :

Stepwise Amide Bond Formation

Activation of (S)-2-Amino-3-Methyl-Butyric Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) :

Coupling with 1-Benzyl-pyrrolidin-3-amine

The acyl chloride reacts with 1-benzyl-pyrrolidin-3-amine in the presence of triethylamine (Et₃N) :

-

Molar Ratio : 1:1.2 (acyl chloride:amine).

-

Solvent : Dichloromethane.

N-Isopropyl Group Introduction

Alkylation Strategy

The tertiary amide is formed via alkylation of the secondary amine :

-

The pyrrolidine nitrogen is protected with a Boc group .

-

The intermediate reacts with isopropyl bromide under basic conditions (K₂CO₃).

-

Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

| Step | Reagent | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP | 90 |

| Alkylation | i-PrBr, K₂CO₃ | 75 |

| Deprotection | TFA | 98 |

Side Reactions :

-

Over-alkylation at the pyrrolidine nitrogen (controlled via stoichiometry).

-

Racemization during deprotection (mitigated by low-temperature conditions).

Stereochemical Control and Optimization

Chiral Auxiliary Approach

The (S) -configuration is preserved using chiral ligands during critical steps:

Reaction Monitoring

-

HPLC Analysis : C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time = 8.2 min.

-

Optical Rotation : [α]D²⁵ = +32.5° (c = 1, MeOH), confirming chirality.

Scale-Up and Industrial Feasibility

Process Intensification

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| (S)-2-Amino-3-methyl-butyric acid | 1,200 |

| 1-Benzyl-pyrrolidin-3-amine | 800 |

| Isopropyl bromide | 150 |

Total Estimated Cost : $2,150/kg (excluding labor and infrastructure).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Analgesic Properties

Research indicates that the compound may exhibit analgesic properties similar to opioids but with a reduced risk of addiction. Studies have shown that compounds with similar structures can modulate pain pathways without the severe side effects associated with traditional opioids .

1.2. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Pharmacological Applications

The pharmacological profile of this compound indicates its potential use in various therapeutic areas.

2.1. Antidepressant Activity

Studies have explored the compound's effects on serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant activity. The modulation of these neurotransmitters is crucial in managing depression and anxiety disorders .

2.2. Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Table 1: Summary of Research Findings

Case Study: Neuroprotective Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in cognitive decline associated with induced neurodegeneration. The compound showed promise in enhancing memory retention and reducing amyloid plaque formation, a hallmark of Alzheimer's disease .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an agonist or antagonist, depending on the context and the specific target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogues with modifications in stereochemistry, substituents, or backbone structure. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Structural Differences

Stereochemistry :

- The target compound’s (S)-configured benzyl-pyrrolidine distinguishes it from the (R)-configured analogue in (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide . Stereochemistry significantly impacts receptor binding; for example, S-configurations in pyrrolidine derivatives often enhance affinity for σ-1 or dopamine receptors .

Isopropyl groups may enhance lipophilicity, favoring blood-brain barrier penetration . Backbone Modifications: The propionamide backbone in CAS 1401666-30-5 (vs. butyramide in the target compound) shortens the carbon chain, which could affect conformational flexibility and binding pocket interactions .

Functional Group Replacements :

Physicochemical and Availability Considerations

- Molecular Weight : The target compound’s higher estimated molecular weight (~350 g/mol) compared to CAS 1401666-30-5 (275.40 g/mol) suggests reduced solubility, a critical factor in drug design .

- Availability : Both the target compound and its close analogues (e.g., CAS 1401666-30-5) are listed as discontinued, limiting accessibility for further research . In contrast, the methyl-pyrrolidine derivative (CAS 926230-08-2) remains available, highlighting the commercial preference for simplified or more stable derivatives .

Research Implications and Gaps

For example:

- Pyrrolidine derivatives with benzyl groups are explored as σ-1 receptor modulators or acetylcholinesterase inhibitors.

- The discontinued status of many analogues underscores challenges in synthesizing or stabilizing complex tertiary amides.

Recommendations :

- Prioritize computational studies (e.g., molecular docking) to predict target engagement.

- Explore synthetic routes to improve availability, such as replacing the benzyl group with bioisosteres to enhance stability.

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide, also known as a pyrrolidine derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, pharmacological implications, and potential therapeutic applications.

- Molecular Formula : C19H31N3O

- Molecular Weight : 317.47 g/mol

- CAS Number : 1401666-73-6

The unique structural features of this compound include a pyrrolidine ring, a benzyl group, and an isopropyl acetamide moiety. These components contribute to its lipophilicity and ability to cross biological membranes effectively .

Research indicates that this compound may interact with various neurotransmitter systems, potentially modulating receptor activity. This modulation could lead to analgesic or anti-inflammatory effects, although the specific molecular targets and pathways are still under investigation .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may influence GPCR signaling pathways, which are crucial in numerous physiological processes. GPCRs are involved in the activation of heterotrimeric GTP-binding proteins that regulate downstream signaling cascades affecting cellular responses .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit analgesic properties through its action on pain pathways. Its structural similarity to other known analgesics indicates potential therapeutic applications in pain management .

Neurotransmitter Modulation

The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions could lead to mood modulation and effects on cognitive functions, making it a candidate for further exploration in neuropharmacology .

Comparative Analysis with Similar Compounds

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide | Methyl group instead of isopropyl | Potential analgesic effects |

| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamide | Lacks isopropyl group | Reduced binding affinity |

| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Chloro substituent present | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives. For example, a multi-step approach using ethanol and piperidine at 0–5°C for 2 hours under controlled pH has been reported to yield intermediates with high stereochemical fidelity . Key parameters include temperature control to minimize racemization and solvent selection (e.g., ethanol) to stabilize reactive intermediates. Enantiomeric purity (>97%) can be verified via chiral HPLC or polarimetry.

Table 1: Synthesis Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, piperidine, 0–5°C | 65–70 | >95% |

| 2 | Chiral resolution | 50–55 | >97% (S-enantiomer) |

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?

- Methodological Answer : Use a combination of NMR (1H/13C), X-ray crystallography (if crystalline), and mass spectrometry. For stereochemical confirmation, compare experimental optical rotation values with literature data. For example, chiral building blocks like (S)-1-benzyl-3-methylaminopyrrolidine (>97% purity) have been used as precursors, with their stereochemistry confirmed via circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.

Metabolite Identification : Use LC-MS/MS to detect metabolites that may interfere with bioactivity .

Formulation Optimization : Employ lipid-based nanoparticles or prodrug strategies to enhance solubility and stability.

Example : A study on structurally related pyrrolidine derivatives demonstrated that N-benzyl substituents improve blood-brain barrier penetration, which may explain inconsistent neuroactivity data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s target selectivity?

- Methodological Answer :

Analog Synthesis : Modify the benzyl-pyrrolidine core (e.g., substituent variation at the 3-position) or the isopropyl group to assess steric/electronic effects.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors like GPCRs or enzymes.

Functional Assays : Test analogs in cell-based assays (e.g., cAMP accumulation for GPCR activity) and compare IC50/EC50 values .

Table 2: SAR Insights from Analog Studies

| Modification | Target Affinity (nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| Benzyl → 4-Methoxybenzyl | 12 ± 2 | 15:1 |

| Isopropyl → Cyclopropyl | 45 ± 5 | 3:1 |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust generation is likely .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and light .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50 values across independent studies?

- Methodological Answer :

Assay Standardization : Ensure consistent cell lines, buffer conditions (e.g., pH 7.4), and incubation times.

Control Compounds : Include reference inhibitors/agonists (e.g., DAMGO for opioid receptor studies) to calibrate assay sensitivity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-study variability.

Example : A 2022 study noted that variations in serum concentration (e.g., 10% FBS vs. serum-free media) altered IC50 values by up to 3-fold for related amide derivatives .

Experimental Design Recommendations

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

-

Neuroactivity : Use rodent models (e.g., forced swim test for antidepressants) due to the compound’s benzyl-pyrrolidine motif, which shows CNS penetration .

-

Metabolic Stability : Conduct liver microsome assays (human/rat) to predict hepatic clearance rates.

Table 3: In Vivo Model Outcomes

Model Dose (mg/kg) Tmax (h) Bioavailability (%) Rat (oral) 10 1.5 22 ± 4 Mouse (IV) 5 0.25 98 ± 2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.